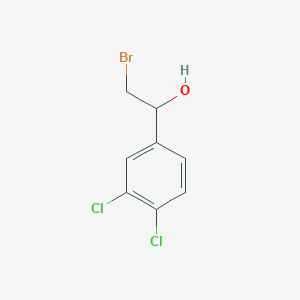
2-Bromo-1-(3,4-dichlorophenyl)ethanol
Cat. No. B1615426
Key on ui cas rn:
7495-24-1
M. Wt: 269.95 g/mol
InChI Key: ZFMARCNWWLHGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06515023B2
Procedure details


To a 0° C. solution of 13 g (49 mmol) 2-bromo-1-(3,4-dichlorophenyl)ethanone in 250 ml THF was added 17 g (53 mmol) (+)-B-chlorodiisopinocampheyl-borane. The reaction mixture was stirred 6 hours at 0° C., then allowed to warm to room temperature and stir 14 hours. An additional 2 g (6 mmol) of (+)-B-chlorodiisopinocampheyl-borane was added and the reaction mixture stirred 4 more hours, then concentrated in vacuo. To this was added 250 ml ether and 10 ml diethanolamine and the resulting slurry stirred for 2 hours, then filtered through celite. The filtercake was washed 2×200 ml ether and the combined filtrates washed with 500 ml 10% aqueous KHSO4, 500 mL saturated aqueous NaHCO3, and 500 mL brine, then dried over MgSO4, filtered and concentrated. Purification by flash chromatography (9×20 cm silica gel, 100% CH2Cl2) afforded 11.2 g 2-bromo-1-(3,4-dichlorophenyl)ethanol. 1H NMR(300 mHz, CDCl3) 7.52 (d, 1H, J=3 Hz); 7.45 (d, 1H, J=9 Hz); 7.22 (dd, 1H, J=9and 3 Hz); 4.70 (dt, 1H, J=9 and 3.4 Hz); 3.62 (dd, 1H, J=11 and 3.4 Hz); 3.49 (dd, 1H; J=11 and 9 Hz); 2.66 (d, 1H; J=3.4 Hz)




Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1)=[O:4].B(Cl)([C@@H]1[C@@H](C)[C@H]2C(C)(C)[C@H](C2)C1)[C@@H]1[C@@H](C)[C@H]2C(C)(C)[C@H](C2)C1>C1COCC1>[Br:1][CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1)[OH:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=CC(=C(C=C1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
B([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)([C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C)Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
B([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)([C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred 6 hours at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stir 14 hours
|
|
Duration
|
14 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture stirred 4 more hours
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this was added 250 ml ether and 10 ml diethanolamine
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting slurry stirred for 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtercake was washed 2×200 ml ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined filtrates washed with 500 ml 10% aqueous KHSO4, 500 mL saturated aqueous NaHCO3, and 500 mL brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (9×20 cm silica gel, 100% CH2Cl2)
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC(O)C1=CC(=C(C=C1)Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
